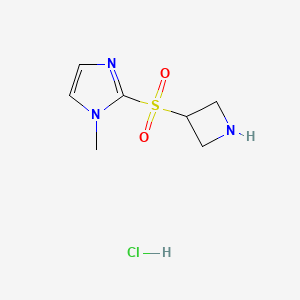![molecular formula C9H11N3O2 B1447788 6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one CAS No. 1071629-82-7](/img/structure/B1447788.png)
6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Vue d'ensemble
Description
6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (THP-CP) is a heterocyclic compound that has been studied for its potential applications in various fields of science, including synthetic organic chemistry and medicinal chemistry. THP-CP has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, anti-microbial, and anticancer activities. It is also known to have the ability to modulate the activity of various enzymes and receptors. In addition, THP-CP has been used in the synthesis of a number of other compounds, such as benzodiazepines and anticonvulsants.
Mécanisme D'action
The mechanism of action of 6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is not fully understood. However, it is believed to involve the inhibition of certain enzymes involved in the production of pro-inflammatory molecules, such as cyclooxygenase-2 (COX-2). In addition, 6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has been shown to inhibit the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This suggests that 6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one may have antioxidant properties.
Effets Biochimiques Et Physiologiques
6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory molecules, such as COX-2. In addition, it has been found to inhibit the production of ROS and RNS, suggesting that it has antioxidant properties. Furthermore, 6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has been shown to modulate the activity of various enzymes and receptors, including the serotonin receptor and the histamine receptor.
Avantages Et Limitations Des Expériences En Laboratoire
6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has several advantages when used in laboratory experiments. First, it is relatively easy to synthesize, and it is available in a variety of forms, including powder, liquid, and solid. Second, it is stable and can be stored for long periods of time without degradation. Finally, it is relatively non-toxic and does not cause any significant side effects.
However, there are also some limitations to using 6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one in laboratory experiments. First, it is not very soluble in water, which can make it difficult to use in certain experiments. Second, it can be difficult to obtain in large quantities, as it is not widely available. Finally, it is not very stable in the presence of light and heat, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of 6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one. First, it could be used in the development of new drugs and therapies for a variety of diseases and conditions. For example, it could be used to develop new anti-inflammatory, antioxidant, anti-microbial, and anticancer drugs. Second, it could be used to develop new compounds for use in synthetic organic chemistry. Third, it could be used to develop new compounds for use as catalysts in various chemical reactions. Finally, it could be used to develop new compounds for use in the synthesis of other compounds, such as benzodiazepines and anticonvulsants.
Applications De Recherche Scientifique
6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, 6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has been studied for its potential use as an anti-inflammatory, antioxidant, anti-microbial, and anticancer agent. It has also been studied for its ability to modulate the activity of various enzymes and receptors. In addition, 6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has been used in the synthesis of a number of other compounds, such as benzodiazepines and anticonvulsants.
Propriétés
IUPAC Name |
6-acetyl-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6(13)12-3-2-8-7(5-12)4-9(14)11-10-8/h4H,2-3,5H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTHERYYDAKGJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=NNC(=O)C=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447717.png)
![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447718.png)
![8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1447721.png)

![4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1447724.png)
![3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1447725.png)
